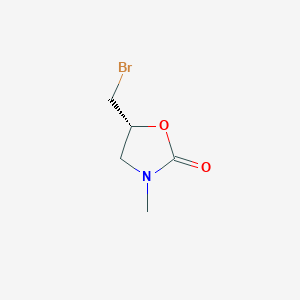

(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One

Description

(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a chiral oxazolidin-2-one derivative characterized by a bromomethyl group at position 5 and a methyl group at position 3 on the oxazolidinone ring. Oxazolidin-2-ones are five-membered heterocyclic compounds containing both nitrogen and oxygen, widely recognized for their roles as chiral auxiliaries in asymmetric synthesis and as bioactive scaffolds in pharmaceuticals . The bromomethyl substituent in this compound enhances its utility as an intermediate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into target molecules . Its stereochemical purity (R-configuration) is critical for applications requiring enantioselectivity, such as drug synthesis .

Properties

IUPAC Name |

(5R)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHCGRUPKXGSBU-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](OC1=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Bromomethylation: The introduction of the bromomethyl group is usually achieved through the bromination of a methyl group attached to the oxazolidinone ring. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of ®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazolidinone.

Scientific Research Applications

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has several applications in scientific research:

Asymmetric Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring chiral centers.

Material Science: It is used in the development of new materials with specific stereochemical properties.

Biological Studies: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves its interaction with nucleophiles and electrophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxazolidinone ring provides a rigid framework that helps in maintaining the stereochemical integrity of the molecule during these interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between (R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One and related compounds:

Key Findings from Comparative Analysis

Stereochemical Control :

- (S)-5-Bromomethyl-5-Methyl-Oxazolidin-2-One (98% stereoselectivity) outperforms the target compound in enantiomeric purity due to enzyme-catalyzed synthesis, highlighting the superiority of biocatalytic methods over traditional displacement reactions .

- Linezolid’s S-configuration is essential for its antibacterial activity, underscoring the importance of stereochemistry in pharmacological efficacy .

Substituent Effects: Bromomethyl vs. Hydroxymethyl: The bromomethyl group in the target compound enhances reactivity as a leaving group, making it superior for nucleophilic substitutions compared to hydroxymethyl derivatives (e.g., ) . Methyl vs.

Synthetic Efficiency :

- Traditional methods (e.g., tosylation/displacement in ) yield moderate stereoselectivity (~80%), whereas enzymatic approaches () achieve near-perfect enantiocontrol .

- Linezolid’s complex synthesis contrasts with the simpler routes for bromomethyl derivatives, reflecting trade-offs between structural complexity and synthetic feasibility .

The bromomethyl group could be modified to mimic linezolid’s acetamidomethyl moiety . (R)-5-Hydroxymethyl-3-(4-Methoxyphenyl)-Oxazolidin-2-One exhibits MAO inhibition, demonstrating how substituent variation tailors biological targeting .

Physicochemical and Thermodynamic Properties

Biological Activity

(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, along with a bromomethyl substituent that enhances its reactivity. The molecular formula is with a molecular weight of approximately 202.04 g/mol. The presence of the bromine atom significantly influences the compound's interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with nucleophiles and electrophiles due to the highly reactive bromomethyl group. This group can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxazolidinone ring provides structural rigidity that helps maintain stereochemical integrity during these interactions.

Antimicrobial Activity

Oxazolidinones, including this compound, are known for their antibacterial properties. They inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, thereby preventing the formation of functional ribosomes necessary for protein translation. This mechanism is particularly effective against Gram-positive bacteria and some resistant strains .

Structure-Activity Relationships (SAR)

Research has shown that modifications in substituents on the oxazolidinone scaffold significantly affect biological activity. For instance, compounds with halogenated groups often exhibit enhanced efficacy against resistant bacterial strains due to increased lipophilicity and improved binding affinity to ribosomal targets .

Table 1: Comparison of Oxazolidinone Derivatives

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| This compound | Bromomethyl group; moderate reactivity | Effective against Gram-positive bacteria |

| 5-(Chloromethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one | Chlorine substituent; less reactive | Lower efficacy than brominated analogs |

| 5-(Iodomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one | Iodine substituent; more reactive | Higher efficacy against resistant strains |

Case Studies

- Inhibition of Protein Synthesis : A study demonstrated that this compound effectively inhibited protein synthesis in Staphylococcus aureus and E. coli strains. The compound exhibited an IC50 value indicating significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

- Resistance Profiles : Research focusing on structure–uptake relationships indicated that modifications in the oxazolidinone structure could overcome resistance mechanisms in Gram-negative bacteria. Compounds similar to this compound were tested against various strains, revealing that specific structural features could enhance permeability and reduce efflux pump susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.